Methyl 4-(chlorosulfanyl)benzoate
Description
Methyl 4-(chlorosulfanyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position and a chlorosulfanyl (-SCl) substituent at the para position of the aromatic ring. This compound is of interest in organic synthesis due to the reactivity of the chlorosulfanyl group, which can participate in nucleophilic substitution or oxidation reactions. Instead, structurally related compounds with chlorosulfonyl (-SO₂Cl) or sulfonyloxy (-OSO₂-) groups are well-documented, enabling comparative analysis. For instance, Methyl 4-[(chlorosulfonyl)methyl]benzoate (CAS 130047-14-2) shares a similar ester backbone but incorporates a chlorosulfonylmethyl (-CH₂SO₂Cl) substituent . Such analogs are frequently utilized as intermediates in pharmaceuticals and agrochemicals due to their electrophilic sulfonyl chloride moieties.
Properties
CAS No. |
88489-86-5 |
|---|---|
Molecular Formula |
C8H7ClO2S |
Molecular Weight |
202.66 g/mol |
IUPAC Name |
methyl 4-chlorosulfanylbenzoate |
InChI |
InChI=1S/C8H7ClO2S/c1-11-8(10)6-2-4-7(12-9)5-3-6/h2-5H,1H3 |
InChI Key |
MUCCVPQZMHCDHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between Methyl 4-(chlorosulfanyl)benzoate and analogous compounds derived from the evidence:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|---|
| Methyl 4-[(chlorosulfonyl)methyl]benzoate | 130047-14-2 | C₉H₉ClO₄S | 248.68 | -CH₂SO₂Cl at position 4 | High (nucleophilic substitution) |
| Methyl 4-(chlorosulfonyl)-3-methylbenzoate | 260968-81-8 | C₉H₉ClO₄S | 248.68 | -SO₂Cl at position 4, -CH₃ at position 3 | Moderate (steric hindrance) |
| Methyl 3-(chlorosulfonyl)-4-methoxybenzoate | Not provided | C₁₀H₁₁ClO₅S | 278.70 | -SO₂Cl at position 3, -OCH₃ at position 4 | Electron-donating effects alter reactivity |
| [4-(Chloromethylsulfonyloxy)phenyl] benzoate | 117224-39-2 | C₁₄H₁₁ClO₅S | 326.75 | -OSO₂CH₂Cl at position 4 | Hydrolytically unstable |
Reactivity and Functional Group Analysis
- Chlorosulfonyl vs. Chlorosulfanyl : Chlorosulfonyl groups (-SO₂Cl) are highly electrophilic, enabling reactions with amines or alcohols to form sulfonamides or sulfonate esters . In contrast, the chlorosulfanyl (-SCl) group (hypothesized in the target compound) may act as a thiolating agent or oxidize to sulfonyl derivatives.
- Substituent Effects :
- Methyl Groups : In Methyl 4-(chlorosulfonyl)-3-methylbenzoate, the adjacent methyl group at position 3 introduces steric hindrance, reducing reaction rates compared to unsubstituted analogs .
- Methoxy Groups : The electron-donating methoxy group in Methyl 3-(chlorosulfonyl)-4-methoxybenzoate deactivates the aromatic ring, directing electrophilic substitution to specific positions .
Research Findings and Data
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H NMR of Methyl 4-[(chlorosulfonyl)methyl]benzoate reveals aromatic protons as doublets (δ 7.8–8.2 ppm) and a singlet for the methyl ester (δ 3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS): HRMS data for analogs such as Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-Carbonyl)piperazin-1-yl)benzoate confirm molecular ions [M+H]⁺ with <5 ppm error .
Preparation Methods
Reaction Mechanism and Conditions
Chlorosulfonic acid reacts with methyl benzoate under controlled temperatures (0–5°C) to minimize polysubstitution. The reaction proceeds via the formation of a sulfonic acid intermediate, which is subsequently chlorinated in situ. The para selectivity arises from the electron-donating methoxy group of the ester, directing the sulfonyl chloride group to the fourth position.
Key Parameters:
Yield and Purity
Industrial-scale implementations report yields of 70–85%, with purity exceeding 98% after recrystallization. Smaller laboratory-scale syntheses often achieve lower yields (60–70%) due to challenges in controlling exothermic side reactions.
| Parameter | Industrial Scale | Laboratory Scale |
|---|---|---|
| Yield | 70–85% | 60–70% |
| Purity (Post-Workup) | ≥98% | 90–95% |
| Reaction Scale | 10–100 kg | 1–100 g |
Two-Step Synthesis via Sulfonation Followed by Chlorination
An alternative approach involves sequential sulfonation and chlorination, particularly useful for substrates sensitive to direct chlorosulfonation. This method is detailed in patent literature for analogous compounds.
Sulfonation of Methyl 4-Methylbenzoate
Methyl 4-methylbenzoate undergoes sulfonation using concentrated sulfuric acid at 150–160°C to introduce the sulfonic acid group. The reaction is monitored via gas chromatography to ensure completion.
Reaction Conditions:
Chlorination with Thionyl Chloride (SOCl2)
The sulfonic acid intermediate is treated with excess thionyl chloride (2–3 equivalents) under reflux conditions (70–80°C) for 3–4 hours. This step converts the sulfonic acid to the sulfonyl chloride.
Optimization Insights:
-
Solvent: Toluene or dichloromethane (minimizes side reactions)
-
Catalyst: Pyridine (0.1–0.5 eq) enhances chlorination efficiency
Industrial-Scale Production via Catalytic Chlorination
Patent CN102627591B outlines a high-yield industrial method for related sulfonyl chloride derivatives, adaptable to Methyl 4-(chlorosulfonyl)benzoate.
Chlorination of 4-Methylsulfonyltoluene
4-Methylsulfonyltoluene is chlorinated in the presence of iron powder as a catalyst and carbon tetrachloride as a solvent. Chlorine gas is introduced at 85–95°C, achieving para-chlorination with minimal ortho byproducts.
Process Parameters:
Oxidation to Sulfonyl Chloride
The chlorinated intermediate is oxidized with nitric acid (55–65 wt%) at 175–195°C. This step ensures complete conversion to the sulfonyl chloride while avoiding over-oxidation.
Oxidation Conditions:
Esterification of Preformed Sulfonyl Chloride Acids
For substrates requiring late-stage esterification, 4-(chlorosulfonyl)benzoic acid is esterified with methanol using thionyl chloride as an activating agent.
Reaction Protocol
-
Activation: 4-(Chlorosulfonyl)benzoic acid is refluxed with thionyl chloride (1.5 eq) for 1 hour to form the acyl chloride.
-
Esterification: Methanol is added dropwise at 0°C, followed by stirring at room temperature for 1 hour.
Yield and Efficiency:
-
Overall Yield: 60–75%
-
Purity: ≥95% (by HPLC)
| Step | Reagents/Conditions | Yield Contribution |
|---|---|---|
| Acyl Chloride Formation | SOCl2, reflux, 1 h | 90–95% |
| Esterification | MeOH, 0°C to RT, 1 h | 65–80% |
Comparative Analysis of Methods
Efficiency and Scalability
-
Direct Chlorosulfonation (Method 1): Most efficient for large-scale production but requires stringent temperature control.
-
Two-Step Synthesis (Method 2): Higher purity at the cost of additional steps.
-
Industrial Catalytic Chlorination (Method 3): Optimal for ton-scale manufacturing with >90% selectivity.
-
Esterification (Method 4): Ideal for lab-scale modular synthesis but less atom-economical .
Q & A
Basic: What are the established synthetic routes for Methyl 4-(chlorosulfanyl)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves chlorination of a precursor such as 4-(sulfanyl)benzoic acid derivatives. For example, chlorination using Cl₂ gas in the presence of FeCl₃ as a catalyst under controlled temperature (e.g., 0–25°C) and inert atmosphere can introduce the chlorosulfanyl (-SCl) group . Reaction optimization includes:
- Catalyst Loading: Adjusting FeCl₃ concentration (e.g., 5–10 mol%) to balance reactivity and side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates.
- Purification: Flash column chromatography with chloroform or ethyl acetate/hexane mixtures isolates the product .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR Spectroscopy: Identifies functional groups: ester C=O stretch (~1718 cm⁻¹), aromatic C-H (~3059 cm⁻¹), and S-Cl stretch (~650–700 cm⁻¹) .
- NMR Spectroscopy: ¹H NMR in DMSO-d₆ confirms ester methyl protons (δ ~3.8–3.9 ppm) and aromatic protons (δ ~7.5–8.3 ppm). ¹³C NMR detects the carbonyl carbon (δ ~165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₈H₇ClO₂S) .
- Melting Point and TLC: Consistency in melting range (e.g., 41–44°C) and Rf values (e.g., 0.86 in hexane:ethyl acetate) ensures purity .
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for structure refinement and WinGX for data integration. ORTEP-3 visualizes thermal ellipsoids to confirm bond angles and torsional strain .
- Hydrogen Bonding Analysis: Graph set analysis (as per Etter’s rules) identifies patterns (e.g., R₂²(8) motifs) to explain packing anomalies or polymorphism .
- Validation Tools: CheckCIF in the Cambridge Structural Database flags geometric outliers (e.g., unusual S-Cl bond lengths).
Advanced: What strategies address contradictory data in reaction yields or spectroscopic results?
Methodological Answer:
- Reproducibility Checks: Repeat reactions under anhydrous conditions to rule out moisture interference .
- Control Experiments: Synthesize derivatives (e.g., methyl 4-(methylsulfanyl)benzoate) to compare spectroscopic baselines .
- Computational Validation: Density Functional Theory (DFT) calculates expected NMR/IR spectra for comparison with experimental data .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) quantifies impurities; recrystallization from ethanol/water improves purity .
Advanced: How do intermolecular interactions influence the reactivity of this compound in solid-state reactions?
Methodological Answer:
- Hydrogen Bonding Networks: The chlorosulfanyl group participates in weak C-H···Cl/S interactions, affecting crystal packing and solubility. Graph set analysis (e.g., chain motifs) predicts reactivity in mechanochemical reactions .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies polymorph transitions that may alter reaction pathways .
- Solvent-Free Reactions: Ball milling with co-crystal formers (e.g., urea) enhances reactivity by disrupting stable packing arrangements .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid exposure to corrosive Cl⁻ byproducts .
- First Aid: Immediate rinsing with water for skin/eye contact; consult poison control for ingestion .
- Waste Disposal: Neutralize with aqueous NaHCO₃ before disposal in halogenated waste containers .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Molecular Orbital Analysis: HOMO-LUMO gaps calculated via Gaussian software predict susceptibility to nucleophilic attack at the SCl group.
- Transition State Modeling: QM/MM simulations (e.g., in GAMESS) identify energy barriers for SN2 mechanisms .
- Solvent Effects: COSMO-RS models simulate solvent polarity’s impact on reaction rates (e.g., faster kinetics in DMF vs. toluene) .
Basic: What are the key applications of this compound in pharmaceutical research?
Methodological Answer:
- Intermediate Synthesis: Used to prepare sulfonamide derivatives via nucleophilic substitution (e.g., reacting with amines) .
- Prodrug Design: The ester group enables hydrolysis to active carboxylic acids in vivo .
- Enzyme Inhibition Studies: Modifies active sites via covalent bonding with cysteine residues .
Advanced: How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Maps: Molecular volume calculations (e.g., using Mercury software) show that the 4-position’s chlorosulfanyl group directs electrophiles to the para position .
- Hammett Plots: σₚ values quantify electron-withdrawing effects of -SCl, favoring nucleophilic aromatic substitution at electron-deficient sites .
- Catalyst Screening: Pd(PPh₃)₄ vs. CuI in Ullmann couplings alters yields due to differing tolerance to sulfur ligands .
Advanced: What role does this compound play in supramolecular chemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
